methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate
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Overview
Description
Methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate is a benzodiazepine compound with a molecular formula of C17H21N3O3S and a molecular weight of 347.43 g/mol. This compound has shown potential for various applications in scientific experiments, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-oxo-2-(propylamino)ethyl thiol with a benzodiazepine derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to accommodate larger quantities of starting materials and reagents, with careful monitoring of reaction parameters to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., alkyl halides, amines). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted benzodiazepine derivatives.
Scientific Research Applications
Methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anxiolytic agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to the enhancement of GABAergic transmission, resulting in anxiolytic, sedative, and muscle relaxant effects.
Comparison with Similar Compounds
Methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate can be compared with other benzodiazepine derivatives, such as diazepam, lorazepam, and clonazepam.
List of Similar Compounds
- Diazepam
- Lorazepam
- Clonazepam
- Alprazolam
- Midazolam
These compounds are widely used in clinical practice for their anxiolytic, sedative, and anticonvulsant properties.
Properties
IUPAC Name |
methyl 2-[4-[2-oxo-2-(propylamino)ethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-8-18-15(21)11-24-16-9-12(10-17(22)23-2)19-13-6-4-5-7-14(13)20-16/h4-7,9,19H,3,8,10-11H2,1-2H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFWHYWBPJAZEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC2=CC=CC=C2NC(=C1)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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